molecular formula C16H17NO2 B14217807 2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline CAS No. 823791-70-4

2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline

Cat. No.: B14217807
CAS No.: 823791-70-4
M. Wt: 255.31 g/mol
InChI Key: CGEVVYVDYCFNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an ethenyl chain, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing compound and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the ethenyl group.

    2-(3,4-Dimethoxyphenyl)ethanol: Contains an ethanol group instead of an aniline group.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: A more complex structure with additional functional groups

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline is unique due to its combination of a dimethoxyphenyl group, an ethenyl chain, and an aniline group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

823791-70-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethenyl]aniline

InChI

InChI=1S/C16H17NO2/c1-18-15-10-8-12(11-16(15)19-2)7-9-13-5-3-4-6-14(13)17/h3-11H,17H2,1-2H3

InChI Key

CGEVVYVDYCFNAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC=CC=C2N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.